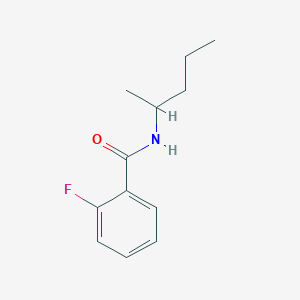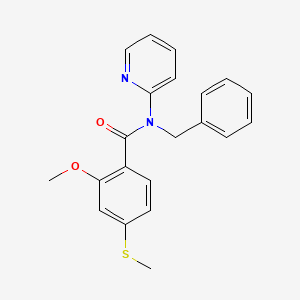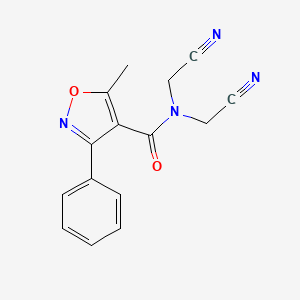
N-(cyanomethyl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-2-phenoxypropanamide is an organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse applications in organic synthesis, particularly in the formation of heterocyclic compounds. The presence of both cyano and amide functional groups makes this compound a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-phenoxypropanamide typically involves the reaction of 2-phenoxypropanoic acid with cyanomethylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-2-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions include various heterocyclic compounds, amines, and nitriles. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
N-(cyanomethyl)-2-phenoxypropanamide has found applications in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of novel therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-phenoxypropanamide involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
N-(cyanomethyl)-2-phenoxypropanamide can be compared with other cyanoacetamides such as N-(cyanomethyl)-2-chloroisonicotinamide and N-(cyanomethyl)-2-phenylacetamide. While these compounds share similar functional groups, their reactivity and applications can differ significantly due to variations in their molecular structures. For instance, N-(cyanomethyl)-2-chloroisonicotinamide is known for its use in controlling plant diseases, whereas this compound is more commonly used in organic synthesis.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique combination of cyano and amide functional groups makes it a valuable intermediate in the synthesis of various organic molecules. Ongoing research continues to uncover new uses and mechanisms of action for this compound, highlighting its potential in multiple fields.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
N-(cyanomethyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C11H12N2O2/c1-9(11(14)13-8-7-12)15-10-5-3-2-4-6-10/h2-6,9H,8H2,1H3,(H,13,14) |
InChI Key |
KUIBKMLPXVIJKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC#N)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(acetylamino)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14960426.png)
![N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B14960439.png)





![4-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzenesulfonamide](/img/structure/B14960491.png)

![N-[2-(tert-butylcarbamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960508.png)
![2,6-dimethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14960526.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B14960530.png)
![2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-2-methylpropanamide](/img/structure/B14960537.png)
